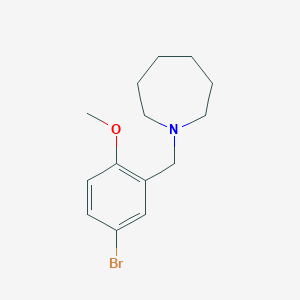
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic compounds, including thiazole derivatives, often involves microwave-assisted reactions or the Hantzsch thiazole synthesis, indicating a trend towards methods that enhance efficiency and selectivity. For instance, microwave-assisted Hantzsch thiazole synthesis has been utilized for the preparation of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, demonstrating the versatility and efficiency of microwave techniques in synthesizing complex thiazole derivatives (Kamila, Mendoza, & Biehl, 2012).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds have been conducted using techniques like FT-IR, NBO, HOMO-LUMO, and MEP analysis. These studies reveal insights into the geometrical parameters, stability, and electronic properties of the molecules. For example, the optimized molecular structure and vibrational frequencies of related compounds have been experimentally and theoretically analyzed, providing a foundation for understanding the molecular structure of "1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone" (Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives have been extensively studied, showcasing the reactivity and potential applications of these compounds. For instance, QSAR-analysis of thiazole derivatives has provided insights into their antioxidant activities, indicating the significance of molecular structure parameters in determining their reactivity and potential uses (Drapak et al., 2019).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as their optical and thermal properties, are crucial for their application in various fields. Studies have shown that compounds like "1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl)-[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone" exhibit transparency in the visible region and thermal stability, suggesting similar properties might be expected from "1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone" (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are integral to understanding the applications of thiazole derivatives. Research into similar compounds has identified significant antitumor and antimicrobial activities, indicating the broad spectrum of biological activities associated with these molecules. For example, novel thiazole derivatives have shown promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Eigenschaften
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-2-12-8-15(18(23)10-16(12)21)17(22)9-14-11-24-19(20-14)13-6-4-3-5-7-13/h3-8,10-11,21,23H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQQIUOKZIUFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-benzothien-2-ylcarbonyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5617747.png)
![1-{2-[1-tert-butyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5617753.png)

![2-(4-fluorophenyl)-6-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5617769.png)
![(1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617776.png)
![1-[6-(5-chloro-2-isopropoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5617784.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(2-pyridinyl)piperazine]](/img/structure/B5617789.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5617797.png)
![3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5617798.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5617800.png)


![N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617836.png)
